molecular formula C16H12ClF2NO B2959736 [2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone oxime CAS No. 338415-78-4

[2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone oxime

Cat. No.: B2959736
CAS No.: 338415-78-4
M. Wt: 307.72
InChI Key: JCXMNOYJSMDBBD-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluorophenyl)cyclopropyl: methanone oxime is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, chloro and fluoro substituents on the phenyl rings, and an oxime functional group2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime typically involves multiple steps, starting with the formation of the cyclopropyl ring and subsequent introduction of the chloro and fluoro substituents2-(2-chloro-6-fluorophenyl)cyclopropylmethanone. Common synthetic routes may include:

  • Cyclopropanation Reactions: : Using reagents like diazomethane or Simmons-Smith reagents to form the cyclopropyl ring.

  • Halogenation: : Introducing chlorine and fluorine atoms through electrophilic aromatic substitution reactions.

  • Oxime Formation: : Converting the ketone group to an oxime using hydroxylamine under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the oxime group to a nitroso or nitro group.

  • Reduction: : Reducing the oxime group to an amine.

  • Substitution: : Replacing the chloro or fluoro substituents with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium(VI) compounds.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.

Major Products Formed

  • Oxidation: : Formation of nitroso derivatives or nitro compounds.

  • Reduction: : Production of amine derivatives.

  • Substitution: : Generation of various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial or antiviral properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime exerts its effects involves interactions with specific molecular targets and pathways. The oxime group may play a crucial role in binding to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 2-(2-Chloro-6-fluorophenyl)cyclopropyl(4-fluorophenyl)methanone: : Lacks the oxime group.

  • 2-(2-Chloro-6-fluorophenyl)cyclopropyl(4-fluorophenyl)methanone O-(2,4-dichlorobenzyl)oxime: : Contains an additional benzyl group.

The presence of the oxime group in 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime distinguishes it from these similar compounds and may contribute to its unique properties and applications.

Properties

IUPAC Name

(NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO/c17-13-2-1-3-14(19)15(13)11-8-12(11)16(20-21)9-4-6-10(18)7-5-9/h1-7,11-12,21H,8H2/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXMNOYJSMDBBD-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NO)C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N\O)/C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328173
Record name (NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338415-78-4
Record name (NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.